molecular formula C12H15Cl2N3 B3113880 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl CAS No. 1986429-23-5

3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl

Cat. No. B3113880
CAS RN: 1986429-23-5
M. Wt: 272.17
InChI Key: SARXCYIAFTXWBW-UHFFFAOYSA-N
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Description

“3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl” is a chemical compound with the CAS Number: 1986429-23-5 . It has a molecular weight of 272.18 and its IUPAC name is 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13N3.2ClH/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12;;/h1-5,8,13H,6-7,9H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . and should be stored at a temperature of 2-8°C . The molecular weight of the compound is 272.18 .

Scientific Research Applications

Chemical Synthesis and Structural Studies

The compound has been involved in studies concerning the synthesis and evaluation of chemical structures with potential therapeutic applications. For instance, imidazo[1,5-a]pyrazine derivatives, including compounds structurally related to 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine, have been synthesized for their potential as c-Src inhibitors in the treatment of acute ischemic stroke, demonstrating significant neuroprotective efficacy in vivo in rat models (Mukaiyama et al., 2007).

Biological Evaluation

In biological studies, compounds structurally similar to 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine have been evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), showing potential for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antioxidant and Anti-Inflammatory Properties

Further research has highlighted the antioxidant and anti-inflammatory properties of novel heterocyclic compounds, including pyrazole derivatives, which might share some chemical features with 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine. Such compounds have been designed, synthesized, and evaluated for their potential in treating diseases caused by oxidative stress, showing significant in vitro and in vivo antioxidant potentials (Ali et al., 2020).

Role in Heterocyclic Chemistry

The imidazo[1,2-a]pyrazine scaffold, to which 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine belongs, is recognized for its importance in medicinal chemistry. This scaffold provides a basis for developing bioactive molecules with diverse therapeutic applications, as highlighted in a review that explores the structure-activity relationships of imidazo[1,2-b]pyridazine-containing derivatives (Garrido et al., 2021).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280, P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12;;/h1-5,8,13H,6-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARXCYIAFTXWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2C3=CC=CC=C3)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl
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